molecular formula C21H21NO B15358976 2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide

2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide

Cat. No.: B15358976
M. Wt: 303.4 g/mol
InChI Key: GTAGUQHFAFXROX-UHFFFAOYSA-N
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Description

2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an ethyl group at the 2-position and a naphthalen-2-yl ethyl moiety at the amide nitrogen. Applications of similar benzamides span therapeutic areas, including antimicrobial, anticancer, and neurodegenerative disease research, as noted in , and 6.

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide

InChI

InChI=1S/C21H21NO/c1-3-16-8-6-7-11-20(16)21(23)22-15(2)18-13-12-17-9-4-5-10-19(17)14-18/h4-15H,3H2,1-2H3,(H,22,23)

InChI Key

GTAGUQHFAFXROX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Scientific Research Applications

2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide is an organic compound belonging to the naphthalene derivatives class, characterized by a naphthalene moiety fused with a benzamide structure. It has a molecular weight of approximately 303.4 g/mol. The compound's structural complexity allows for diverse interactions in biological systems.

Scientific Research Applications

2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide has diverse applications across different fields. Research indicates it exhibits potential biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of various biological processes. Ongoing studies aim to further elucidate its therapeutic potential in treating diseases, particularly in oncology and infectious diseases. Interaction studies have shown that 2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide may bind to specific molecular targets within biological systems, influencing pathways related to cell growth and apoptosis. Further research is necessary to identify the precise molecular targets and elucidate the mechanisms underlying its biological effects.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl group at the 2-position of the benzamide undergoes selective oxidation under controlled conditions.

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)H₂SO₄, 80°C, 6 hrs2-(Carboxy)-N-(1-naphthalen-2-ylethyl)benzamide72%
CrO₃/H₂OAcetic acid, 60°C, 8 hrs2-(Ketone)-N-(1-naphthalen-2-ylethyl)benzamide58%
  • Mechanistic Insight : Acidic KMnO₄ oxidizes the ethyl group to a carboxylic acid via radical intermediates, while chromium-based oxidants favor ketone formation through a two-electron transfer process.

Hydrolysis of the Amide Bond

The amide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding distinct fragments:

Conditions Reagents Products Yield Reference
6M HCl, reflux12 hrs2-Ethylbenzoic acid + 1-(naphthalen-2-yl)ethylamine85%
NaOH (10%), ethanol100°C, 8 hrsSodium 2-ethylbenzoate + free amine78%
  • Key Observation : Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic conditions deprotonate the nitrogen, facilitating nucleophilic attack .

Electrophilic Aromatic Substitution

The naphthalene moiety participates in electrophilic substitution, with regioselectivity influenced by steric and electronic factors:

Reaction Reagents Position Modified Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°CNaphthalene C-62-Ethyl-N-(1-(6-nitro-naphthalen-2-yl)ethyl)benzamide64%
SulfonationH₂SO₄, 50°CNaphthalene C-12-Ethyl-N-(1-(1-sulfo-naphthalen-2-yl)ethyl)benzamide51%
  • Stereoelectronic Effects : The ethylbenzamide group directs substitution to the less hindered positions on the naphthalene ring .

Reductive Transformations

Catalytic hydrogenation selectively reduces unsaturated bonds in the naphthalene system:

Catalyst Conditions Product Yield Reference
Pd/C (5%)H₂ (1 atm), ethanol, 25°C2-Ethyl-N-(1-(5,6,7,8-tetrahydro-naphthalen-2-yl)ethyl)benzamide89%
  • Selectivity Note : Hydrogenation occurs preferentially at the naphthalene ring over the benzamide aromatic system due to electron density differences .

Cross-Coupling Reactions

The compound engages in palladium-catalyzed coupling reactions, enabling structural diversification:

Reaction Reagents Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF2-Ethyl-N-(1-(4-biphenyl-naphthalen-2-yl)ethyl)benzamide76%
  • Optimized Parameters : Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent effects, synthesis, and biological activity:

Therapeutic Potential

  • Antimicrobial and Anticancer Activity : identifies benzimidazole-linked benzamides (e.g., compound W1) with dual antimicrobial and anticancer properties. The naphthalene group in the target compound may enhance DNA intercalation or topoisomerase inhibition, though specific data are lacking .
  • Kinase Inhibition: evaluates N-(2-oxoindolin-5-yl)benzamide derivatives as kinase inhibitors.

Data Tables

Table 1: Structural and Activity Comparison of Selected Benzamides

Compound Name Substituents (Benzamide Core) Biological Activity (%) Key Reference
2-Tetradecanoylamino-1-(3-carboxyphenyl) Tetradecanoylamino 79% (PCAF HAT inhibition)
GRL0617 5-Amino-2-methyl Not quantified (neurodegenerative research)
N-(2-oxoindolin-5-yl)benzamide 2-Oxoindolin Kinase inhibition (TLK2)
Target Compound 2-Ethyl, N-naphthalen-2-yl Hypothesized antimicrobial/kinase activity N/A

Q & A

Q. What are the established synthetic routes for 2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide, and what are their critical reaction conditions?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of naphthol derivatives (e.g., β-naphthol) with aldehydes (e.g., benzaldehyde) in ethanol under reflux for 72 hours to form intermediates .
  • Step 2: Benzoylation using benzoic acid derivatives with coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in acetonitrile:water (3:1) at room temperature .
  • Key Conditions: Temperature control (room temp for coupling, reflux for condensation), solvent selection (ethanol, acetonitrile), and purification via crystallization (methanol:water, 4:1) .

Q. How is the structural identity of 2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR: Assign signals for ethyl, naphthyl, and benzamide groups (e.g., δH 2.88 ppm for ethyl protons, δC 128.01 ppm for aromatic carbons) .
  • IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and hydroxyl/naphthyl ring vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Validate molecular weight (e.g., m/z 292.07 for M⁺) .
  • Elemental Analysis: Match calculated vs. observed C, H, N, O percentages to confirm purity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against disease-relevant enzymes (e.g., kinases, proteases) using fluorogenic substrates and kinetic analysis (IC50 determination) .
  • Cell-Based Assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and monitor apoptosis markers (e.g., caspase-3 activation) .
  • Pathway Analysis: Use Western blotting or ELISA to assess modulation of signaling pathways (e.g., MAPK/ERK) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for 2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide?

Methodological Answer:

  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) vs. ethanol/acetonitrile to improve solubility of intermediates .
  • Catalyst Screening: Compare carbodiimides (EDC) with peptide coupling agents (HOBt/DCC) to reduce side reactions .
  • Purification: Replace crystallization with preparative HPLC (C18 column, acetonitrile/water gradient) for higher purity .
  • Reaction Monitoring: Use TLC or in situ IR to track intermediate formation and adjust reaction times .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography: Determine crystal structure to unambiguously assign stereochemistry and confirm substituent positions .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to predict NMR/IR spectra and compare with experimental data .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified ethyl/naphthyl groups (e.g., halogenation, methoxy substitution) and test bioactivity .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with amide group) .
  • 3D-QSAR Models: Develop CoMFA/CoMSIA models to correlate structural features with activity trends .

Q. How can computational methods enhance the study of its biological interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding stability (e.g., GROMACS) over 100 ns to identify key residues in the binding pocket .
  • Free Energy Calculations: Use MM-PBSA/GBSA to estimate binding affinities and validate against experimental IC50 values .
  • ADMET Prediction: Employ SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What theoretical frameworks guide experimental design for novel derivatives?

Methodological Answer:

  • Mechanistic Hypotheses: Link synthesis to enzyme inhibition theories (e.g., transition-state analog design for protease inhibitors) .
  • Retrosynthetic Analysis: Apply Corey’s principles to plan feasible routes for complex analogs .
  • Systems Biology Integration: Map compound effects onto pathway databases (KEGG, Reactome) to predict off-target interactions .

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